molecular formula C21H28N4O4 B4018766 4,4'-[(2,4-diisopropoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

4,4'-[(2,4-diisopropoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

Cat. No. B4018766
M. Wt: 400.5 g/mol
InChI Key: AEYGFFGIKGBQFI-UHFFFAOYSA-N
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Description

“4,4’-[(2,4-diisopropoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles have attracted attention due to their diverse biological activities and some have been shown to be cytotoxic to several human cell lines .


Synthesis Analysis

The synthesis of “4,4’-[(2,4-diisopropoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” derivatives involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The products have been obtained in high yields and short reaction times .


Molecular Structure Analysis

The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .


Chemical Reactions Analysis

The reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol) and 4-chlorobenzaldehyde (0.5 mmol) was tested in the presence of different amounts of BPHCSF at a range of 60–75 °C under solvent-free conditions .

Mechanism of Action

While the exact mechanism of action is not clear, it is known that both electron-donating and electron-withdrawing groups stabilize the radical .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given that some pyrazole derivatives have demonstrated cytotoxicity on several human cell lines . Additionally, the efficiency of the synthesis process could be improved, and the compound could be tested with different catalysts .

properties

IUPAC Name

4-[[2,4-di(propan-2-yloxy)phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-10(2)28-14-7-8-15(16(9-14)29-11(3)4)19(17-12(5)22-24-20(17)26)18-13(6)23-25-21(18)27/h7-11,19H,1-6H3,(H2,22,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYGFFGIKGBQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=C(C=C(C=C2)OC(C)C)OC(C)C)C3=C(NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-{[2,4-bis(propan-2-yloxy)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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